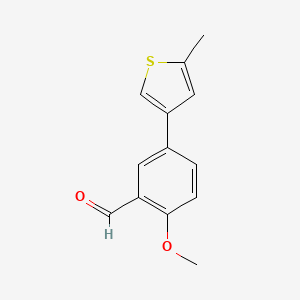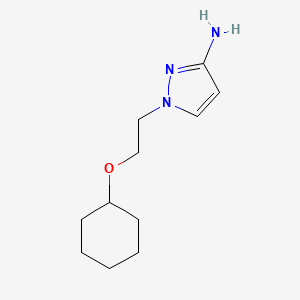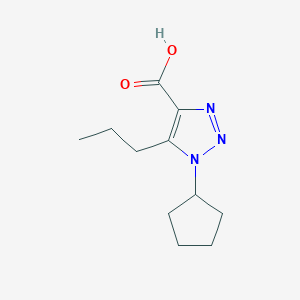
1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The formation of the triazole ring can be achieved through a cycloaddition reaction between an alkyne and an azide.
Functional Group Introduction: The cyclopentyl and propyl groups can be introduced through various organic synthesis techniques, such as alkylation or acylation reactions.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Chemical Sensing: The compound can be used in the development of chemical sensors due to its ability to form stable complexes with metal ions.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, or receptors, modulating their activity . These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a cyclopropyl group instead of a cyclopentyl group, which may affect its biological activity and chemical properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: This derivative features a different triazole ring structure and a methyl ester group, leading to distinct reactivity and applications.
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
1-cyclopentyl-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-2-5-9-10(11(15)16)12-13-14(9)8-6-3-4-7-8/h8H,2-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
VNCLFGCCOJZXDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=NN1C2CCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




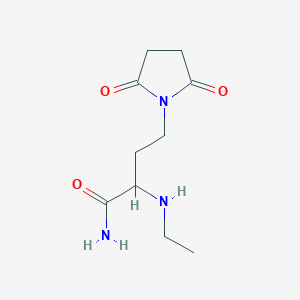
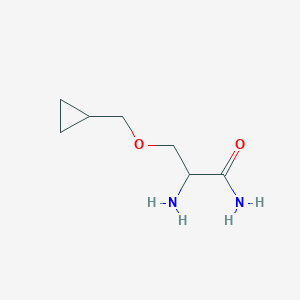
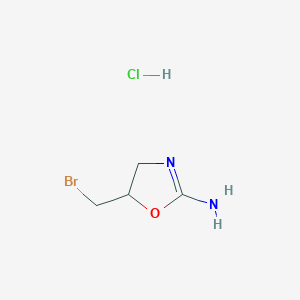
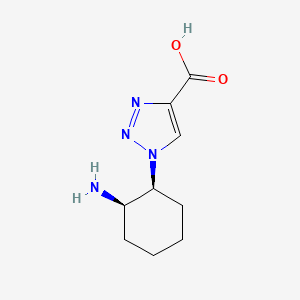
![1-[4-(Difluoromethoxy)phenyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B13628962.png)
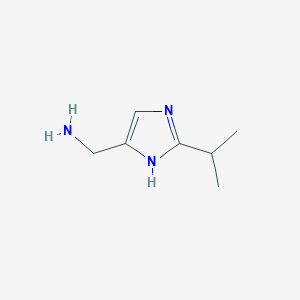
![Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride](/img/structure/B13628993.png)
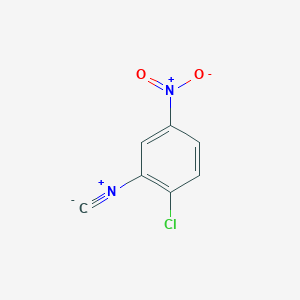
![(3AR,6aS)-6a-ethoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B13629006.png)
